

NSC-65847: A Dual Inhibitor of Viral and Bacterial Neuraminidase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC-65847

Cat. No.: B1680238

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NSC-65847 has been identified as a potent dual inhibitor of both viral and Streptococcus pneumoniae neuraminidases. This technical guide provides an in-depth overview of its function, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental evaluation.

Core Function: Dual Neuraminidase Inhibition

NSC-65847 functions as a novel inhibitor targeting the neuraminidase enzymes of both influenza viruses and the bacterium Streptococcus pneumoniae.[1] Neuraminidase is a critical enzyme for both pathogens. In influenza viruses, it facilitates the release of newly formed virus particles from infected cells, while in S. pneumoniae, it is considered a key virulence factor. By inhibiting both enzymes, **NSC-65847** presents a promising strategy for not only treating influenza infections but also potentially mitigating secondary bacterial infections that are a common and serious complication.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of **NSC-65847** has been quantified against neuraminidases from different influenza A virus strains and Streptococcus pneumoniae. The 50% inhibitory concentrations (IC50) and the inhibition constants (Ki) are summarized below. The data indicates that **NSC-65847** is the most active among a series of tested diazenylaryl sulfonic acids.[2][3]

Target Neuraminidase	IC50 (μM)	Ki (μM)
Influenza A/WSN/33 (H1N1)	< 1.5	< 1.5
Influenza A/Jena/5258/09 (H1N1)	< 1.5	< 1.5
Influenza A/Jena/5222/09 (H1N1)	< 1.5	< 1.5
Streptococcus pneumoniae (NanA)	< 1.5	< 1.5

Mechanism of Action

Enzyme kinetics studies and nonlinear regression modeling suggest that **NSC-65847** exhibits a mixed-type inhibition mode against both viral and pneumococcal neuraminidases.[4] This indicates that the inhibitor does not simply compete with the substrate for the active site but may also bind to an allosteric site on the enzyme, affecting its catalytic efficiency.

Experimental Protocols

The primary method used to determine the inhibitory activity of **NSC-65847** is a fluorescence-based neuraminidase inhibition assay.

Fluorescence-Based Neuraminidase Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase. The most commonly used substrate is 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[5]

Materials:

- Neuraminidase enzyme (from influenza virus or *S. pneumoniae*)
- **NSC-65847** (or other test inhibitors)
- MUNANA substrate

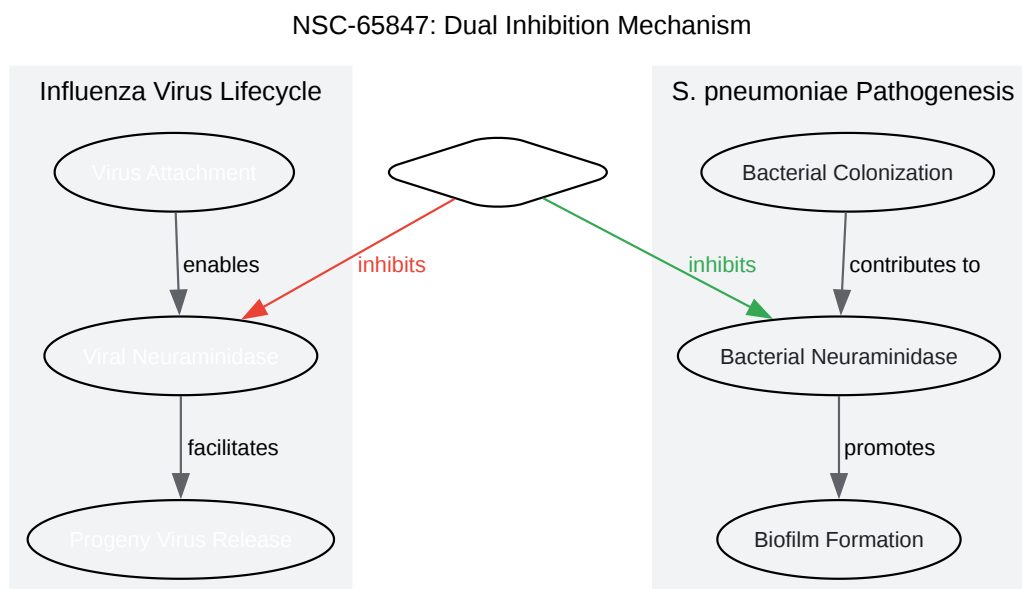
- Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)
- Stop Solution (e.g., 0.1 M Glycine in 25% Ethanol, pH 10.7)
- Black, flat-bottom 96-well microplates
- Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

- Compound Preparation: Prepare serial dilutions of **NSC-65847** in the assay buffer.
- Enzyme Preparation: Dilute the neuraminidase enzyme stock to a working concentration in the assay buffer.
- Reaction Setup: In a 96-well plate, add the diluted **NSC-65847** solutions and the diluted enzyme. Include controls for 100% enzyme activity (enzyme without inhibitor) and background fluorescence (buffer only).
- Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
- Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
- Reaction Termination: Add the stop solution to each well to terminate the reaction.
- Fluorescence Reading: Measure the fluorescence of the product, 4-methylumbelliferone (4-MU), using a fluorescence plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of **NSC-65847** relative to the control without inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Dual Inhibition of Viral and Bacterial Neuraminidase

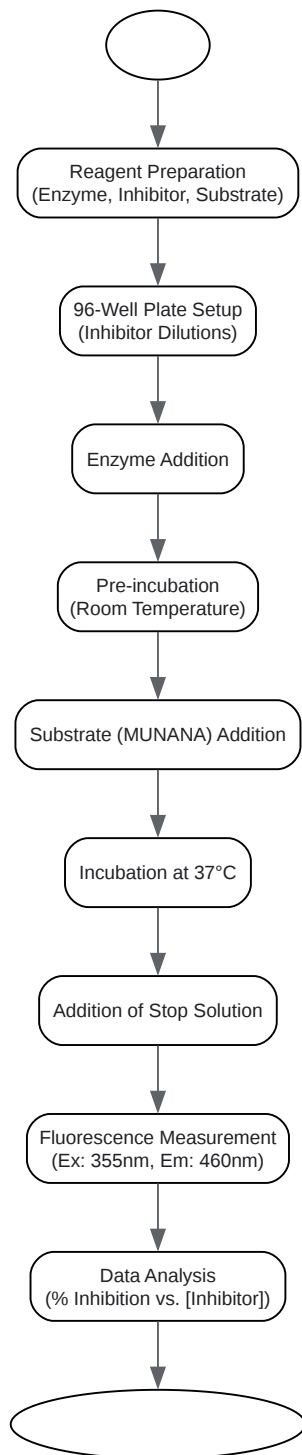


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Caption: Dual inhibitory action of **NSC-65847** on viral and bacterial neuraminidases.

Experimental Workflow for Neuraminidase Inhibition Assay

Experimental Workflow: Neuraminidase Inhibition Assay



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Caption: Workflow of the fluorescence-based neuraminidase inhibition assay.

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- To cite this document: BenchChem. [NSC-65847: A Dual Inhibitor of Viral and Bacterial Neuraminidase]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680238#what-is-the-function-of-nsc-65847>]

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